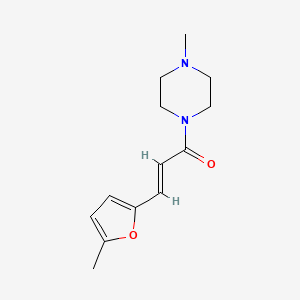![molecular formula C16H14Cl2N4OS B14926912 (2Z)-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one](/img/structure/B14926912.png)
(2Z)-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and chlorinated benzyl and cyclopropyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole intermediate, which is then reacted with a chlorinated benzyl halide under basic conditions to form the chlorobenzyl-pyrazole derivative. This intermediate is subsequently reacted with a thiazolidinone precursor in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-thiazolidinone compounds.
Aplicaciones Científicas De Investigación
2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism by which 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE shares structural similarities with other pyrazole-thiazolidinone derivatives, such as:
- 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE
- 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its chlorinated benzyl and cyclopropyl substituents provide unique chemical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C16H14Cl2N4OS |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]imino-3-cyclopropyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14Cl2N4OS/c17-12-4-2-1-3-10(12)7-21-8-13(18)15(20-21)19-16-22(11-5-6-11)14(23)9-24-16/h1-4,8,11H,5-7,9H2 |
Clave InChI |
RKKLGONNASVKIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=O)CSC2=NC3=NN(C=C3Cl)CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926837.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926845.png)
![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926849.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926854.png)
![N-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14926859.png)

![Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14926870.png)
![3-(2-fluorophenyl)-6-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926872.png)
![2-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B14926880.png)
![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926882.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-(propan-2-yloxy)propyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14926898.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14926911.png)
![1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14926919.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926923.png)
